

meta-analysis of clinical trials involving Pglycoprotein inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CBT-1	
Cat. No.:	B1191603	Get Quote

P-Glycoprotein Inhibitors in Clinical Trials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trials involving P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs.[1] This guide focuses on two distinct P-gp inhibitors, verapamil (a first-generation inhibitor) and tariquidar (a third-generation inhibitor), to highlight the evolution and differing clinical considerations of these agents.

Quantitative Data Summary

The following table summarizes quantitative data from clinical trials involving verapamil and tariquidar, focusing on their effects on the pharmacokinetics of co-administered drugs.



P-gp Inhibitor	Substrate Drug(s)	Key Pharmacokinet ic Changes in Substrate Drug	Clinical Setting	Reference
Verapamil	Digoxin	Increased serum digoxin concentrations by 50-75%[2][3]	Healthy volunteers/Patien ts	[2][3][4]
Reduced total body clearance of digoxin from 3.28 to 2.15 ml/min/kg[4]	Healthy volunteers	[4]		
Increased biological half-life of digoxin from 38.6 to 50.5 hours[4]	Healthy volunteers	[4]	_	
Tariquidar	Vinorelbine	No significant effect on vinorelbine pharmacokinetic s[1][5]	Adult patients with refractory solid tumors	[1][5]
Docetaxel	Reduced clearance compared to studies without tariquidar[6]	Children and adolescents with refractory solid tumors	[6][7]	
Vinorelbine	Reduced clearance compared to studies without tariquidar[6]	Children and adolescents with refractory solid tumors	[6][7]	_



Doxorubicin	No significant alteration in clearance mentioned in the study[6]	Children and adolescents with refractory solid tumors	[6]
Naloxegol	Increased AUC 1.4-fold and Cmax 2.5-fold (quinidine, another P-gp inhibitor)[8]	Healthy volunteers	[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

Verapamil and Digoxin Interaction Study

- Study Design: A single-dose kinetic study of digoxin was conducted in healthy subjects, and then repeated after a 10-day treatment period with verapamil.[4]
- Participants: Eight healthy volunteers.[4]
- Drug Administration:
 - A single dose of digoxin was administered.
 - Following a washout period, subjects received verapamil for 10 days, after which a single dose of digoxin was co-administered.[4]
- Pharmacokinetic Analysis: Blood samples were collected over time to determine the
 pharmacokinetic parameters of digoxin, including distribution volume, total body clearance,
 and biological half-life.[4] The specific analytical method for determining digoxin
 concentration was not detailed in the provided search results.



 Key Endpoint: The primary endpoint was the change in digoxin's pharmacokinetic profile after verapamil administration.[4]

Tariquidar in Combination with Chemotherapy (Phase I Trial)

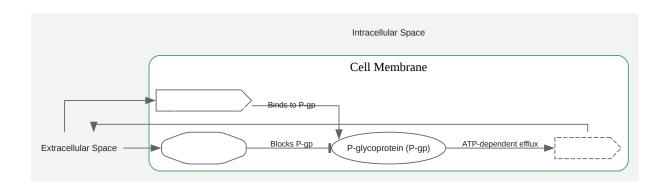
- Study Design: A Phase I dose-escalation study of tariquidar in combination with doxorubicin, docetaxel, or vinorelbine.[6]
- Participants: 29 children and adolescents (<19 years of age) with recurrent or refractory solid tumors.[6]
- Drug Administration:
 - Tariquidar was administered intravenously at doses of 1, 1.5, or 2 mg/kg.[6]
 - It was given alone and in combination with standard doses of doxorubicin, docetaxel, or vinorelbine.[6]
- Pharmacokinetic and Pharmacodynamic Analysis:
 - Pharmacokinetic sampling was performed for both tariquidar and the cytotoxic drugs.
 - P-gp function was assessed using a rhodamine efflux assay and 99mTc-sestamibi scintigraphy.[6] In the rhodamine efflux assay, the ability of lymphocytes to efflux the fluorescent P-gp substrate rhodamine is measured. Inhibition of this efflux by tariquidar indicates P-gp inhibition. 99mTc-sestamibi is a radiolabeled P-gp substrate, and its accumulation in tumors can be visualized and quantified using scintigraphy. Increased accumulation after tariquidar administration suggests P-gp inhibition in the tumor.[1][5]
- Key Endpoints: The primary endpoints were to determine the maximum tolerated dose and dose-limiting toxicities of tariquidar in combination with chemotherapy.[6] Secondary endpoints included assessing the pharmacokinetic and pharmacodynamic effects of tariquidar.[6]

Visualizations



Signaling Pathway of P-glycoprotein Efflux and Inhibition

The following diagram illustrates the basic mechanism of P-gp-mediated drug efflux and how P-gp inhibitors can block this process, leading to increased intracellular drug concentrations.



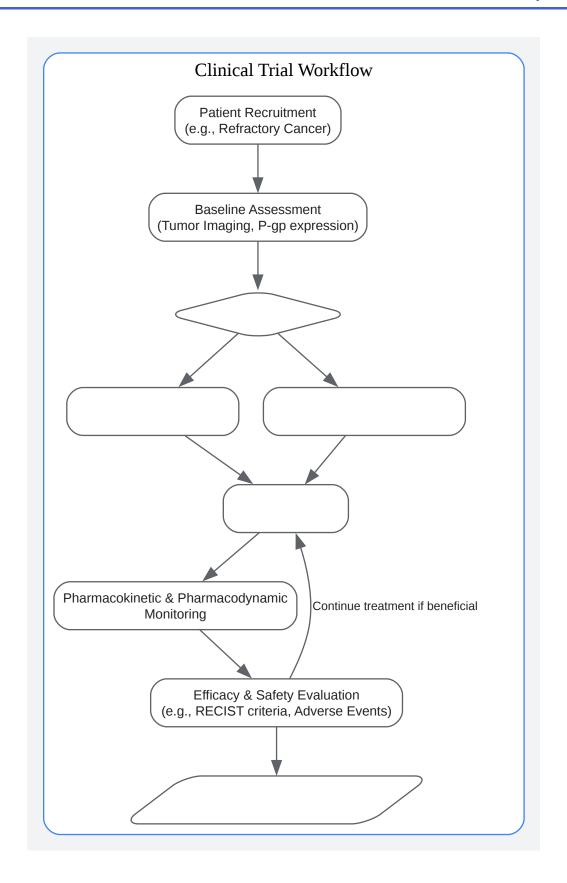
Click to download full resolution via product page

Caption: P-gp mediated drug efflux and its inhibition.

Generalized Workflow of a Clinical Trial for a P-gp Inhibitor

This diagram outlines a typical workflow for a clinical trial designed to evaluate the efficacy and safety of a P-gp inhibitor in combination with a substrate drug.





Click to download full resolution via product page

Caption: Generalized workflow of a P-gp inhibitor clinical trial.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Verapamil and Digoxin Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 3. Digoxin and Verapamil Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 4. Digoxin-verapamil interaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The effect of quinidine, a strong P-glycoprotein inhibitor, on the pharmacokinetics and central nervous system distribution of naloxegol PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [meta-analysis of clinical trials involving P-glycoprotein inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191603#meta-analysis-of-clinical-trials-involving-p-glycoprotein-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com